molecular formula C15H10INO B1614002 2-(3-Cyanophenyl)-4'-iodoacetophenone CAS No. 898784-39-9

2-(3-Cyanophenyl)-4'-iodoacetophenone

Cat. No. B1614002
CAS RN: 898784-39-9
M. Wt: 347.15 g/mol
InChI Key: NZLFMALWMSEJAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the cyanophenyl group, the iodo group, and the acetophenone group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The cyanophenyl and iodo groups are both reactive and could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Environmental Toxicology and Remediation

Studies have examined the environmental fate, toxicities, and biodegradation mechanisms of structurally related compounds, offering a perspective on potential environmental and health impacts of widely used chemicals, including their breakdown and interaction within ecosystems. For instance, research on 2,4-dichlorophenoxyacetic acid (2,4-D) explores its worldwide use, toxicological profile, and advances in understanding its impact on natural environments and human health, including strategies for microbial degradation and environmental remediation efforts (Islam et al., 2017). Similarly, the environmental behaviors of related herbicides and their microbial biodegradation highlight the significance of understanding chemical persistence and strategies to mitigate pollution (Magnoli et al., 2020).

Organic Synthesis and Material Science

Research on organic synthesis and material science, including studies on cyclometalating ligands and phosphonic acids, reflects the advanced methodologies that can be applied to synthesize and manipulate compounds for various applications, ranging from the development of phosphorescent materials for OLEDs to the synthesis of bioactive and coordination compounds. Such studies are crucial for understanding the synthetic pathways and potential applications of complex organic compounds in various fields, including pharmaceuticals, electronics, and catalysis (Chi & Chou, 2010); (Sevrain et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. This could include further studies to better understand its chemical behavior, potential uses in various industries, or development as a pharmaceutical drug .

properties

IUPAC Name

3-[2-(4-iodophenyl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-14-6-4-13(5-7-14)15(18)9-11-2-1-3-12(8-11)10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLFMALWMSEJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642327
Record name 3-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898784-39-9
Record name 3-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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